3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid
Description
Properties
IUPAC Name |
3-amino-3-(2-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPYQOLYKYZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697266 | |
| Record name | 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124082-16-2 | |
| Record name | 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation of the Phenolic Hydroxyl Group
The ortho-hydroxyphenyl group requires protection early in the synthesis to prevent unwanted side reactions. Benzylation is typically achieved using benzyl bromide (BnBr) in the presence of a strong base such as sodium hydride (NaH). For example, in the synthesis of analogous compounds, NaH (1.2 equiv) in tetrahydrofuran (THF) facilitates benzylation of phenolic hydroxyls at 0–25°C, yielding 2-(benzyloxy)phenyl intermediates with >85% efficiency. Steric effects from the ortho-substitution necessitate prolonged reaction times (12–24 h) compared to para-substituted analogs.
Table 1: Benzylation Reaction Conditions
Ester Hydrolysis and Final Product Isolation
The propanoic acid moiety is often introduced via hydrolysis of methyl or ethyl esters. For example, methyl 3-amino-3-[2-(benzyloxy)phenyl]propanoate is treated with lithium hydroxide (LiOH) in a tetrahydrofuran-water mixture (3:1) at 50°C for 6 h, achieving >90% conversion. Acidic workup (HCl) precipitates the crude product, which is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexanes).
Comparative Analysis of Synthetic Routes
Route A: Benzylation → Nitroaldol → Reduction
This three-step approach starts with benzylation of 2-hydroxyphenylpropanoic acid derivatives, followed by nitroaldol addition and catalytic hydrogenation. While scalable, the nitroaldol step suffers from moderate yields (70–75%) due to steric hindrance.
Route B: Strecker Synthesis → Benzylation
Here, the β-amino group is introduced first via Strecker synthesis, followed by benzylation. This route avoids steric challenges during amination but requires harsh cyanide conditions, complicating industrial adoption.
Route C: Mannich Reaction → Oxidation
The Mannich reaction directly forms the β-amino ketone, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This method offers shorter reaction times but risks over-oxidation byproducts.
Table 3: Route Comparison
| Route | Steps | Total Yield | Key Challenge |
|---|---|---|---|
| A | 3 | 58% | Steric hindrance |
| B | 2 | 62% | Cyanide toxicity |
| C | 2 | 65% | Over-oxidation |
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (DMF, THF) enhance benzylation kinetics, while ethanol/water mixtures improve ester hydrolysis homogeneity. For nitro reductions, ethanol is preferred due to Pd/C compatibility.
Catalytic Hydrogenation
Pd/C (5 wt%) under 50 psi H₂ at 25°C achieves complete nitro reduction in 4 h. Adding triethylamine (1 equiv) suppresses dehalogenation side reactions.
Temperature Control
Low temperatures (0–5°C) during benzylation minimize ester hydrolysis, while hydrolysis benefits from elevated temperatures (50°C).
Challenges and Limitations
Steric Hindrance
The ortho-benzyloxy group impedes reagent access during amination, necessitating excess reagents or prolonged reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 3-Amino-3-[2-(benzyloxy)phenyl]propanamine.
Substitution: Nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties. Its structural features allow it to act as a biochemical probe, which can interact with various molecular targets in biological systems. Recent studies have indicated its potential hypoglycemic effects, particularly in the context of diabetes management.
- Hypoglycemic Activity : Research shows that derivatives of this compound can enhance glucose uptake in HepG2 cells and activate Free Fatty Acid Receptor 1 (FFAR1), indicating its potential utility in treating Type 2 Diabetes Mellitus (T2DM) .
Organic Synthesis
3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, allowing chemists to create more complex molecules.
- Synthesis Pathways : The compound can be synthesized through multi-step processes involving protection-deprotection strategies and coupling reactions with other aromatic compounds .
Biological Studies
The compound's interaction with specific enzymes and receptors makes it a candidate for biological studies focused on enzyme modulation and receptor binding affinity.
- Mechanism of Action : The benzyloxy groups enhance the compound's binding capabilities, potentially modulating the activity of target enzymes or receptors .
Case Study 1: Hypoglycemic Effects in Animal Models
In an oral glucose tolerance test conducted on CD-1 mice, compounds derived from phenylpropanoic acids demonstrated significant hypoglycemic effects at doses ranging from 1–25 mg/kg. This study highlights the potential of this compound as an antidiabetic agent .
Case Study 2: Hepatoprotective Properties
Further investigations into related compounds have shown hepatoprotective properties that restore liver function without inducing toxicity. This suggests that this compound may possess similar protective qualities against liver damage .
Mechanism of Action
The mechanism of action of 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Benzyloxy-Substituted Propanoic Acids
- 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid (CAS 603105-68-6): Differs in the 3-position of the benzyloxy group. Molecular weight: 271.31 g/mol . Biological activity: Limited data, but positional isomerism may reduce receptor binding affinity compared to the 2-substituted analog.
- Relevance: Used in chiral synthesis; positional differences may alter solubility and metabolic stability .
Key Insight: The 2-benzyloxy substitution in the target compound likely enhances steric interactions in binding pockets compared to 3- or 4-substituted analogs, as seen in PPARγ agonists (e.g., (2S)-3-(4-(benzyloxy)phenyl)-2-aminopropanoic acid derivatives with antidiabetic activity) .
Trifluoromethyl-Substituted Analogs
- (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS 791582-16-6): Replaces benzyloxy with a CF₃ group. Molecular weight: 233.19 g/mol; higher lipophilicity due to the electron-withdrawing CF₃ group. Application: Used in chiral intermediates for bioactive molecules .
Halogenated and Iodinated Derivatives
- 3-Iodo-L-Tyrosine and 3,5-Diiodo-L-Tyrosine :
- Feature iodine substituents on the phenyl ring.
- Biological role: Thyroid hormone analogs (e.g., T3, T4) with critical roles in metabolism .
- Contrast: Iodination enhances molecular weight (e.g., 3,5-diiodo-L-tyrosine at ~432 g/mol) and radiocontrast utility, unlike the benzyloxy group’s role in receptor agonism .
PPARγ Agonists with Benzyloxy Moieties
- (2S)-3-(4-(Benzyloxy)phenyl)-2-aminopropanoic acid derivatives: Example: Compound 18 (antihyperglycemic agent) with a 4-benzyloxy group. Activity: Potent PPARγ activation (EC₅₀ < 1 µM) due to optimized substituent positioning . Mechanistic difference: The 2-benzyloxy variant may exhibit altered binding kinetics in vivo.
Carboxylic Acid Bioisosteres and Modifications
- 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS 10068-52-7): Replaces the free amino group with a protected carbamate and adds a trifluoromethyl group. Molecular weight: 277.2 g/mol; increased stability against enzymatic degradation . Contrast: The target compound’s unprotected amino group may facilitate faster cellular uptake.
Biological Activity
3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid (C16H17NO3) is a compound of significant interest in pharmacology and medicinal chemistry due to its structural features, which suggest potential interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound consists of an amino group, a benzyloxy group, and a propanoic acid backbone. Its molecular weight is approximately 271.31 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to cross cellular membranes and interact with various biological receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : Preliminary studies indicate that this compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This interaction could lead to therapeutic effects in neurological disorders.
- Enzyme Modulation : The compound may affect enzymes involved in amino acid metabolism, altering metabolic profiles within cells. This could have implications for conditions such as diabetes and metabolic syndrome.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Neurotransmitter System Interaction : The compound has been studied for its potential effects on neurotransmitter systems, particularly those involving amino acids that influence neural activity. This suggests possible applications in treating neurological disorders.
- Hypoglycemic Effects : Similar compounds have demonstrated hypoglycemic activity in animal models, indicating that this compound may also possess this property .
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : Research indicates that compounds with similar structures can modulate cellular signaling pathways by interacting with G protein-coupled receptors (GPCRs). These interactions may lead to alterations in gene expression and cellular metabolism.
- Animal Models : Studies involving related compounds have shown pronounced effects on glucose tolerance in CD-1 mice, suggesting that this compound could exhibit similar hypoglycemic effects .
Case Study 1: Hypoglycemic Activity
A study evaluated the hypoglycemic effect of structurally similar compounds in an oral glucose tolerance test using CD-1 mice. The results indicated significant reductions in blood glucose levels following administration, suggesting potential applications for managing type 2 diabetes mellitus (T2DM).
| Compound | Blood Glucose Reduction (%) |
|---|---|
| Compound A | 30% |
| Compound B | 25% |
| This compound | TBD |
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of related compounds with neurotransmitter receptors. The findings suggested enhanced binding affinity to glutamate receptors, which may contribute to neuroprotective effects.
| Compound | Binding Affinity (IC50 µM) |
|---|---|
| Compound C | 5.0 |
| Compound D | 7.5 |
| This compound | TBD |
Q & A
Q. What are the recommended synthetic routes for 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound can be approached via palladium-catalyzed ortho-functionalization of substituted toluenes. A key strategy involves tuning reaction acidity to control regioselectivity, as demonstrated in analogous systems where Pd(II) catalysts and N,N-dimethylaminomethyl directing groups enable precise functionalization . Optimization steps include:
- Catalyst Selection: Use Pd(OAc)₂ with ligands like PPh₃ to enhance stability.
- Acidity Control: Adjust acetic acid concentration to suppress competing pathways (e.g., para-substitution).
- Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Q. Reference Table: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | Increases regioselectivity |
| Ligand | PPh₃ (10 mol%) | Stabilizes Pd intermediates |
| Solvent | Acetic acid/H₂O (1:1) | Balances acidity and solubility |
| Reaction Temperature | 80°C | Accelerates rate without degradation |
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies the benzyloxy group (δ 4.9–5.1 ppm for OCH₂Ph) and the amino-proton environment (δ 1.8–2.2 ppm). Stereochemistry is resolved via NOESY correlations .
- X-ray Crystallography: Provides absolute configuration verification, critical for chiral centers. For similar compounds, NIST data confirms bond angles and torsional strain .
- HPLC-MS: Reverse-phase C18 columns (ACN/0.1% TFA) assess purity (>98%) and detect stereoisomers.
Q. What are the solubility profiles of this compound in common solvents, and how can these properties inform experimental design?
Methodological Answer: Solubility data for structurally related 3-arylpropanoic acids (e.g., 3-(4-hydroxyphenyl)propanoic acid) from the Handbook of Aqueous Solubility Data provides guidance:
- Polar Solvents: High solubility in DMSO (>100 mg/mL) and methanol (~50 mg/mL).
- Aqueous Buffers: Limited solubility at neutral pH (≤5 mg/mL); improve via sodium salt formation.
- Nonpolar Solvents: Insoluble in hexane (<1 mg/mL).
Application Tip: Pre-dissolve in DMSO for biological assays, ensuring final solvent concentration ≤1% to avoid cytotoxicity.
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed using catalytic systems?
Methodological Answer: Regioselective functionalization (e.g., introducing nitro or halogen groups) leverages Pd-catalyzed C–H activation. Key strategies include:
- Directing Groups: Use the amino group as an innate director for ortho-substitution.
- Acid-Modulated Pathways: Higher acidity (e.g., HCl/HOAc) favors ortho-olefination, while neutral conditions may shift selectivity .
- Case Study: For nitro derivatives, employ Cu(I)-mediated nitration post-Pd catalysis to avoid over-oxidation .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray)?
Methodological Answer: Discrepancies often arise from dynamic proton exchange or tautomerism. Mitigation steps:
- Variable-Temperature NMR: Identify exchange-broadened signals (e.g., amino protons at 25°C vs. −20°C).
- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with X-ray data to validate stereoelectronic effects .
- Complementary Techniques: Use IR spectroscopy to confirm hydrogen-bonding networks inferred from X-ray.
Q. What methodological approaches are used to investigate the biological activity and metabolic pathways of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against amino acid-processing enzymes (e.g., phenylalanine hydroxylase) via UV-Vis kinetic studies (λ = 280 nm) .
- Metabolic Profiling: Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-QTOF-MS.
- Molecular Docking: Use AutoDock Vina to predict binding modes to receptors like GPR109A, a target for β-amino acid derivatives .
Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Store as a lyophilized powder (pH 7.0 buffer) to prevent zwitterionic degradation. Avoid extremes (pH <3 or >10).
- Temperature: Long-term storage at −20°C in amber vials minimizes thermal and photolytic decomposition .
- In-Use Stability: For aqueous solutions, add 0.05% sodium azide to inhibit microbial growth during assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
